Piperidin-1-ium-4,4-diol;chloride

Description

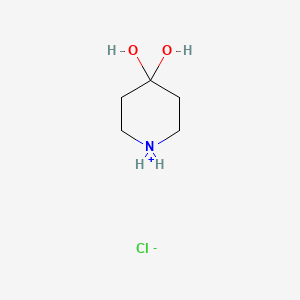

Piperidin-1-ium-4,4-diol;chloride (CAS 40064-34-4), also termed 4,4-piperidinediol hydrochloride, is a piperidine derivative featuring two hydroxyl (-OH) groups at the 4-position of the heterocyclic ring, stabilized as a hydrochloride salt. This compound is a white to off-white crystalline solid with enhanced aqueous solubility due to its ionic chloride counterion . Its structural uniqueness lies in the symmetric diol substitution, which confers distinct physicochemical properties, such as high polarity and hydrogen-bonding capacity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

piperidin-1-ium-4,4-diol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOLKFJNJCOALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1(O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40064-34-4 | |

| Record name | 4,4-Piperidinediol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40064-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-1-ium-4,4-diol;chloride, often involves multi-component reactions. One common method is the pseudo five-component reaction of anilines, alkyl acetoacetates, and aromatic aldehydes under reflux conditions in ethanol. This method provides good yields and utilizes mild and clean reaction conditions .

Industrial Production Methods

Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-ium-4,4-diol;chloride undergoes various chemical reactions, including:

Oxidation: Conversion to N-chloropiperidine using calcium hypochlorite.

Reduction: Hydrogenation of pyridine to piperidine.

Substitution: Formation of substituted piperidines through multi-component reactions.

Common Reagents and Conditions

Common reagents used in these reactions include calcium hypochlorite for oxidation and molybdenum disulfide for hydrogenation. Reaction conditions typically involve reflux in ethanol or other suitable solvents .

Major Products Formed

Major products formed from these reactions include N-chloropiperidine and various substituted piperidines, which have significant biological activities .

Scientific Research Applications

Piperidin-1-ium-4,4-diol;chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-1-ium-4,4-diol;chloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Piperidin-1-ium-4,4-diol;chloride and analogous piperidine-based hydrochlorides:

Key Observations:

Substituent Impact on Solubility : The diol groups in this compound render it highly water-soluble, whereas lipophilic substituents (e.g., chlorofluorobenzyl in ) reduce solubility but improve membrane permeability.

Functional Group Diversity : Oxadiazole () and spiro-dioxane () moieties introduce steric and electronic effects that modulate receptor binding or metabolic stability compared to the parent diol structure.

Synthetic Complexity : this compound requires straightforward salt formation, while derivatives like the oxadiazole-containing compound () demand multi-step heterocyclic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.